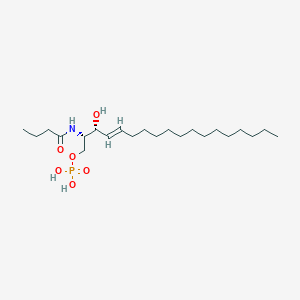
C4 Ceramide-1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C4 Ceramide-1-phosphate is a bioactive sphingolipid that plays a crucial role in various cellular processes. It is a derivative of ceramide, which is phosphorylated to form ceramide-1-phosphate. This compound is involved in cell signaling pathways that regulate inflammation, cell proliferation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
C4 Ceramide-1-phosphate can be synthesized through the phosphorylation of ceramide using ceramide kinase. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor and requires the presence of calcium ions for activation . The reaction conditions include maintaining a specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using ceramide kinase. The process is optimized for high yield and purity, often involving the use of bioreactors to control the reaction environment. The product is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
C4 Ceramide-1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of reactive oxygen species.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced ceramide derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of different ceramide derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions include various ceramide derivatives, such as sphingosine-1-phosphate and other phosphorylated sphingolipids. These products have distinct biological activities and are often studied for their roles in cellular processes .
Scientific Research Applications
C4 Ceramide-1-phosphate has numerous scientific research applications, including:
Chemistry: It is used as a model compound to study sphingolipid metabolism and its role in cell signaling pathways.
Biology: It is involved in the regulation of cell proliferation, apoptosis, and inflammation, making it a valuable tool for studying these processes.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions where cell signaling pathways are disrupted.
Industry: It is used in the development of skincare products due to its role in maintaining skin barrier function and hydration
Mechanism of Action
C4 Ceramide-1-phosphate exerts its effects through various molecular targets and pathways. It activates specific receptors on the cell surface, leading to the activation of downstream signaling pathways. These pathways regulate processes such as cell proliferation, apoptosis, and inflammation. The compound also interacts with intracellular proteins to modulate their activity and influence cellular responses .
Comparison with Similar Compounds
Similar Compounds
Ceramide: The precursor to ceramide-1-phosphate, involved in cell cycle arrest and apoptosis.
Sphingosine-1-phosphate: Another phosphorylated sphingolipid with roles in cell survival and migration.
Phytosphingosine-1-phosphate: A plant-derived sphingolipid with similar functions to ceramide-1-phosphate.
Uniqueness
C4 Ceramide-1-phosphate is unique due to its specific role in regulating inflammation and cell proliferation. Unlike other sphingolipids, it has distinct molecular targets and pathways, making it a valuable compound for studying these processes and developing therapeutic applications .
Properties
Molecular Formula |
C22H44NO6P |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
[(E,2S,3R)-2-(butanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C22H44NO6P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)20(19-29-30(26,27)28)23-22(25)17-4-2/h16,18,20-21,24H,3-15,17,19H2,1-2H3,(H,23,25)(H2,26,27,28)/b18-16+/t20-,21+/m0/s1 |
InChI Key |
BVVVVEVXBZVIFX-CQLAPORSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
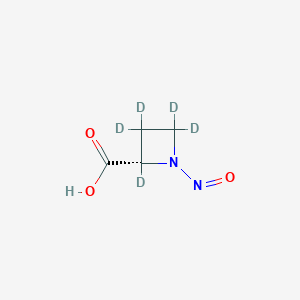
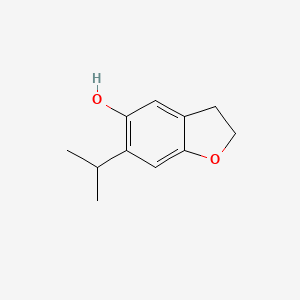
![3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid](/img/structure/B13863076.png)
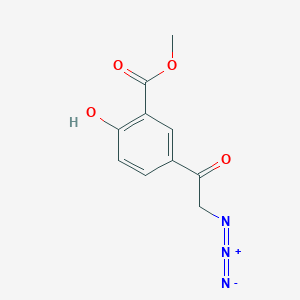
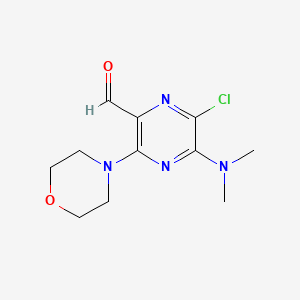

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
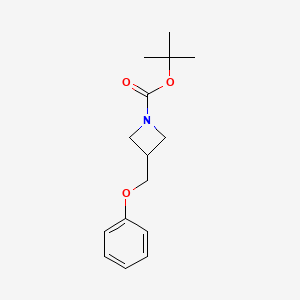
![[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
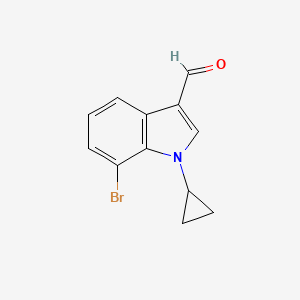

![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
